trans-Cyclooctene-amine hydrochloride
CAS No.:
Cat. No.: VC13789831
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H23ClN2O2 |
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Molecular Weight | 262.77 g/mol |
IUPAC Name | [(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1-; |
Standard InChI Key | GIYQQURLGCGUKK-ODZAUARKSA-N |
Isomeric SMILES | C1C/C=C\CCC(C1)OC(=O)NCCCN.Cl |
SMILES | C1CC=CCCC(C1)OC(=O)NCCCN.Cl |
Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of trans-cyclooctene-amine hydrochloride consists of an eight-membered cycloalkene ring in the trans configuration, which imposes significant ring strain (approximately 35.6 kcal/mol) . This strain arises from the non-planar "crown" conformation of the TCO ring, where alternating equatorial and axial hydrogen atoms create torsional stress . The terminal primary amine (–NH) is linked via a short spacer arm, minimizing steric hindrance and preserving the reactivity of both functional groups .
Electronic Configuration
The distorted double bond in TCO elevates the energy of its highest occupied molecular orbital (HOMO), enhancing its reactivity as a dienophile in inverse electron-demand Diels–Alder (IEDDA) reactions . Computational studies indicate that the HOMO energy of TCO is 0.5–1.0 eV higher than that of cis-cyclooctene, enabling rapid cycloadditions with tetrazines .
Physicochemical Characteristics
Key properties of trans-cyclooctene-amine hydrochloride include:
Property | Value | Source |
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Solubility | DCM, Chloroform, DMSO, DMF | |
Purity | >90% (via NHS ester reaction) | |
Storage Conditions | -20°C, desiccated | |
Stability in Aqueous Media | Moderate (hydrolyzes over days) |
Synthesis and Functionalization
Historical Synthesis Routes
The first synthesis of trans-cyclooctene derivatives dates to 1950, when Ziegler and Wilms produced TCO via Hoffman elimination of trimethylcyclooctyl ammonium iodide . Early methods suffered from low yields due to competing cis-cyclooctene (CCO) formation, but subsequent advances introduced silver nitrate complexation to isolate pure TCO . Modern protocols often employ photoisomerization of CCO under UV light (254 nm) in the presence of a photosensitizer like methyl benzoate .
Photoisomerization Protocol
A representative synthesis involves irradiating a solution of cis-cyclooctene in diethyl ether with 254 nm light for 11 hours, achieving >95% conversion to TCO . The trans isomer is then purified via active removal of residual cis-cyclooctene using column chromatography .
Derivatization Strategies
The primary amine group in trans-cyclooctene-amine hydrochloride reacts selectively with carboxyl groups via carbodiimide-mediated coupling (e.g., EDC or DCC) or activated esters (e.g., NHS esters) . For example, conjugating TCO-amine to a monoclonal antibody involves:
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Activating the antibody’s carboxyl groups with EDC/NHS.
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Adding TCO-amine hydrochloride (molar ratio 1:10) in pH 7.4 phosphate buffer.
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Purifying the TCO-labeled antibody via size-exclusion chromatography .
This yields stable amide bonds with minimal mass addition (262.8 Da), preserving the biomolecule’s function .
Reactivity in Bioorthogonal Chemistry
Inverse Electron-Demand Diels–Alder (IEDDA) Reactions
trans-Cyclooctene-amine hydrochloride exhibits exceptional reactivity toward tetrazines, with second-order rate constants () exceeding in aqueous media . This reaction proceeds via a concerted mechanism where the electron-deficient tetrazine interacts with the electron-rich TCO’s HOMO .
Rate Enhancement Strategies
Recent derivatives like dioxolane-fused TCO (d-TCO) and cis-cyclopropane-fused TCO (s-TCO) have improved reactivity:
These modifications enforce a strained "half-chair" conformation, reducing the activation energy () by 3.0–3.3 kcal/mol .
Stability Considerations
Despite its reactivity, TCO-amine hydrochloride demonstrates remarkable stability in biological matrices. Racemization occurs slowly ( at 37°C), and the compound retains >80% reactivity after 72 hours in serum .
Applications in Biotechnology and Medicine
Bioconjugation Platforms
The amine-carboxyl coupling chemistry of TCO-amine hydrochloride enables precise conjugation of biomolecules:
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Antibody-Drug Conjugates (ADCs): TCO-labeled antibodies react with tetrazine-linked cytotoxic agents, achieving drug-to-antibody ratios (DAR) of 3.8–4.2 with <5% aggregation .
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18F Radiolabeling: TCO-amine reacts with tetrazine-bearing 18F probes (e.g., FB-sTCO) for positron emission tomography (PET), achieving radiochemical yields >90% in 10 minutes .
Surface Functionalization
Self-assembled monolayers (SAMs) of TCO-amine on gold surfaces enable site-specific immobilization of tetrazine-modified proteins. X-ray photoelectron spectroscopy (XPS) confirms monolayer densities of .
Therapeutic Development
In preclinical studies, TCO-amine-functionalized nanoparticles loaded with doxorubicin show 5-fold higher tumor accumulation in murine models compared to non-targeted particles . The TCO-tetrazine linkage ensures controlled drug release at acidic tumor microenvironments (pH 5.5–6.5) .
Recent Advances and Future Directions
Hydrophilic TCO Derivatives
To address the limited aqueous solubility of native TCO, researchers have synthesized PEGylated variants (e.g., TCO-PEG-amine) with solubility >50 mg/mL in water . These derivatives maintain values of , enabling applications in live-cell labeling .
Dual-Reactive TCO Platforms
Bifunctional TCO-amine derivatives bearing orthogonal click handles (e.g., azides or alkynes) permit sequential conjugation. For instance, a TCO-amine-DBCO molecule enables:
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Initial IEDDA reaction with tetrazine-modified surfaces.
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Subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) for secondary labeling .
This approach achieves 92% conjugation efficiency in two-step protocols .
Challenges and Limitations
Despite its utility, TCO-amine hydrochloride faces challenges:
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